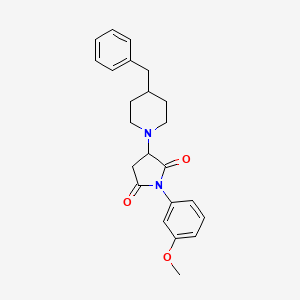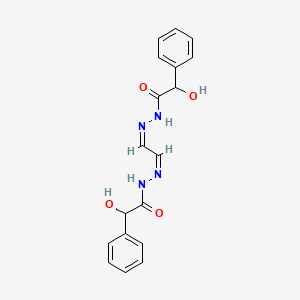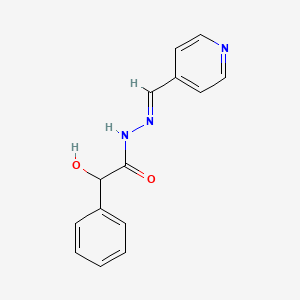
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a psychoactive compound that has been used recreationally as a substitute for amphetamines. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin releaser, meaning it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of dopamine and serotonin, further increasing their levels. The exact mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is still not fully understood, and further research is needed to fully elucidate its effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to increase heart rate, blood pressure, and body temperature in humans. It also increases alertness and energy levels, similar to the effects of amphetamines. 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have a longer duration of action than amphetamines, with effects lasting up to 8 hours. However, 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione also has potential negative effects, such as anxiety, agitation, and insomnia.
Advantages and Limitations for Lab Experiments
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its ability to increase dopamine and serotonin levels in the brain, its longer duration of action compared to amphetamines, and its potential therapeutic applications. However, 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione also has limitations, such as its potential negative effects and the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One potential direction is the development of 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione derivatives that have improved therapeutic potential and reduced negative effects. Another direction is the investigation of the potential use of 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione in the treatment of other neurological disorders, such as depression and anxiety. Further research is also needed to fully elucidate the mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione and its effects on the brain and body.
Scientific Research Applications
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In animal studies, 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to increase dopamine levels in the brain, which could potentially improve symptoms of Parkinson's disease. 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has also been studied as a potential treatment for ADHD, as it has been shown to increase attention and reduce hyperactivity in animal models.
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-9-5-8-19(15-20)25-22(26)16-21(23(25)27)24-12-10-18(11-13-24)14-17-6-3-2-4-7-17/h2-9,15,18,21H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAIYUMALACQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperidin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dibromo-6-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3865973.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3865974.png)

![N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3865985.png)
![2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3865993.png)
![N-[3-(2-furyl)-1-methylpropyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3865999.png)
![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]thio}acetic acid](/img/structure/B3866003.png)

![3-(4-pyridinyl)-1-(2-thienyl)benzo[f]quinoline](/img/structure/B3866028.png)

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866038.png)
![2-[2-(4-fluorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866061.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3866066.png)
